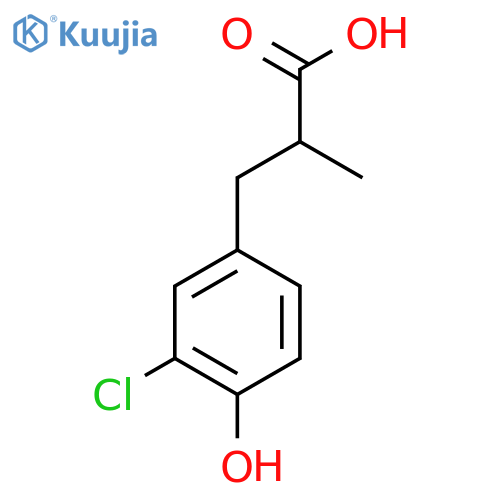Cas no 1936049-79-4 (3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid)

1936049-79-4 structure
商品名:3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid
- EN300-1981425
- 1936049-79-4
- SCHEMBL23964692
-
- インチ: 1S/C10H11ClO3/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6,12H,4H2,1H3,(H,13,14)
- InChIKey: OEUCRZZGOPKHHG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CC(C(=O)O)C)O
計算された属性
- せいみつぶんしりょう: 214.0396719g/mol
- どういたいしつりょう: 214.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 57.5Ų
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981425-0.25g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1981425-5g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1981425-0.1g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1981425-1.0g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1981425-2.5g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1981425-10.0g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1981425-1g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1981425-10g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1981425-5.0g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1981425-0.5g |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid |
1936049-79-4 | 0.5g |
$739.0 | 2023-09-16 |
3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
1936049-79-4 (3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
